Triméthyl(4-vinylphényl)silane

Vue d'ensemble

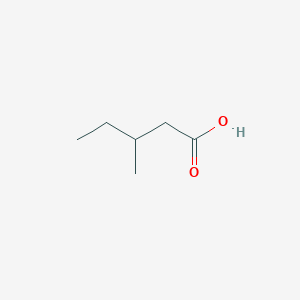

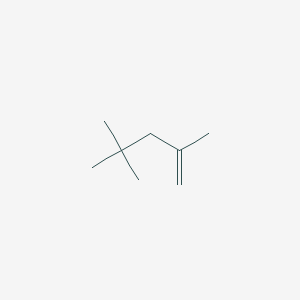

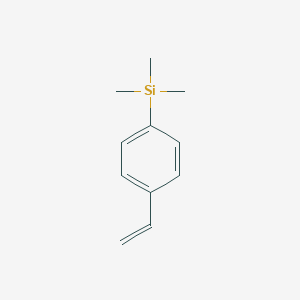

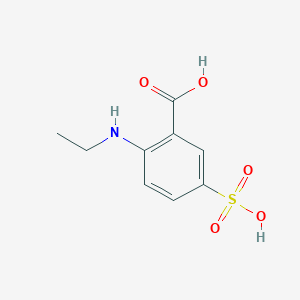

Description

Trimethyl(4-vinylphenyl)silane is a silicon-based compound that is utilized in various chemical syntheses and material science applications. It is characterized by the presence of a vinyl group attached to a phenyl ring which is further connected to a silicon atom substituted with three methyl groups. This structure allows it to participate in a range of chemical reactions, particularly those involving polymerization and cross-coupling, leading to materials with unique properties.

Synthesis Analysis

The synthesis of related silicon compounds often involves the silylation of organic molecules with organosilanes. For instance, vinyl- and phenyl(aminoalkoxy)silanes are synthesized by silylating alkanolamines with vinyl- and phenyltriethoxysilanes in the presence of metallic sodium, which could be a similar approach for synthesizing compounds like trimethyl(4-vinylphenyl)silane . Additionally, the synthesis of copolymers using 3-methacryloxypropyltris(trimethylsiloxy)silane demonstrates the potential for creating high molecular weight materials that are easily processable, which could be applicable to trimethyl(4-vinylphenyl)silane-based polymers .

Molecular Structure Analysis

The molecular structure of trimethyl(4-vinylphenyl)silane, with its vinyl group and phenyl ring, allows for interactions and reactions that can lead to the formation of complex polymers. For example, the vinyl group can undergo radical polymerization, as seen in the preparation of polyvinylpolysilsesquioxane from trimethoxy(vinyl)silane . The phenyl ring can also participate in cross-coupling reactions, as demonstrated by vinyl tris(trimethylsilyl)silanes undergoing Pd-catalyzed cross-couplings .

Chemical Reactions Analysis

Trimethyl(4-vinylphenyl)silane is expected to be reactive in various chemical reactions due to its vinyl and phenyl functionalities. For example, the photolysis of trimethyl(vinyloxy)silane leads to the formation of cross-linked polyoxocarbosilane with superior thermal stability, indicating that similar photolytic conditions could be applied to trimethyl(4-vinylphenyl)silane to generate novel materials . Furthermore, the sulfamidation of trimethyl(vinyl)silane with N-bromosuccinimide suggests that trimethyl(4-vinylphenyl)silane could also undergo regioselective reactions to form functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from trimethyl(4-vinylphenyl)silane are influenced by the molecular structure of the compound. For instance, the copolymerization of vinyl p-tert-butylbenzoate with a trimethylsiloxy silane results in materials with varying oxygen permeability, which could be a relevant property for trimethyl(4-vinylphenyl)silane-based polymers . The thermal stability of polymers derived from trimethyl(vinyloxy)silane also highlights the potential for trimethyl(4-vinylphenyl)silane to contribute to the synthesis of thermally stable materials . Additionally, the mechanical and heat-resisting properties of polyvinylpolysilsesquioxane films synthesized from trimethoxy(vinyl)silane suggest that trimethyl(4-vinylphenyl)silane could be used to create materials with desirable physical properties .

Applications De Recherche Scientifique

Synthèse des polymères

Le triméthyl(4-vinylphényl)silane est utilisé dans la synthèse de divers polymères. Par exemple, il est utilisé dans la création de mélanges de polydiméthylsiloxane/polystyrène (PDMS/PS) qui forment des adduits dynamiques acide de Lewis-base de Lewis résultant en des réticulations réversibles . Ce composé est également utilisé dans la synthèse de copolymères séquencés styrèniques à haute χ contenant du catéchol .

Réseaux polymères thermo-sensibles et auto-cicatrisants

Le composé est utilisé dans la formation d'interactions de paires de Lewis (LP) thermo-réversibles dans des réseaux polymères transitoires . Ces réseaux ont des applications prometteuses en tant que matériaux sensibles aux stimuli, auto-réparateurs, à mémoire de forme et à libération contrôlée .

Création de copolymères séquencés styrèniques à haute χ contenant du catéchol

Le this compound est utilisé dans la synthèse de copolymères séquencés styrèniques à haute χ contenant du catéchol. Ces copolymères permettent des structures de séparation de lignes inférieures à 10 nm pour un faible degré de polymérisation .

Nano-fabrication

Les copolymères séquencés à haute χ basés sur une architecture de poly(3,4-dihydroxystyrène)-bloc-poly(4-triméthylsilylstyrène) (PDHS-b-PTMSS) sont utilisés dans la nano-fabrication. Ils peuvent définir des motifs de séparation de lignes de 10 nm dans des conditions favorables .

Applications dans les membranes de séparation

Le poly(4-triméthylsilylstyrène) (PTMSS), un polymère dérivé du 4-triméthylsilylstyrène, a été étudié pour des applications dans les membranes de séparation en raison de sa haute perméabilité aux gaz .

Applications dans les résines bicouches

Le PTMSS est également utilisé dans les résines bicouches en raison de sa grande durabilité .

Safety and Hazards

Trimethyl(4-vinylphenyl)silane is a combustible liquid . Precautionary measures include disposing of contents/container to an approved waste disposal plant, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

(4-ethenylphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHSYXPNALRSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79716-05-5 | |

| Record name | Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79716-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-trimethylsilylstyrene?

A1: The molecular formula of 4-trimethylsilylstyrene is C11H16Si, and its molecular weight is 176.33 g/mol.

Q2: What spectroscopic data is available for 4-trimethylsilylstyrene?

A2: While the provided research papers don’t explicitly list spectroscopic data, techniques like 1H NMR and 13C NMR are frequently employed to confirm the structure and purity of synthesized polymers containing 4-trimethylsilylstyrene units. [, , , , ]

Q3: Is 4-trimethylsilylstyrene compatible with living anionic polymerization techniques?

A3: Yes, 4-trimethylsilylstyrene demonstrates excellent compatibility with living anionic polymerization, enabling the synthesis of well-defined polymers with controlled molecular weight and architecture. [, , , , ]

Q4: What are the advantages of using 4-trimethylsilylstyrene in block copolymers for lithographic applications?

A4: Incorporating 4-trimethylsilylstyrene into block copolymers increases their Flory-Huggins interaction parameter (χ) when paired with polar blocks. This allows for the generation of sub-20 nm features, crucial for high-resolution lithography. Additionally, the silicon content provides excellent dry etch selectivity, facilitating pattern transfer. [, , , , ]

Q5: How does the choice of comonomer affect the χ value of block copolymers containing 4-trimethylsilylstyrene?

A5: Introducing more polar moieties, like methoxy groups, alongside 4-trimethylsilylstyrene can further enhance the χ value of the resulting block copolymer. This increase in χ appears to be additive, suggesting a degree of predictability in tuning the segregation strength based on monomer selection. []

Q6: Can 4-trimethylsilylstyrene be used to create porous polymer materials?

A6: Yes, 4-trimethylsilylstyrene can be incorporated into hyper-cross-linked polymers (HCPs). The trimethylsilyl group can be selectively removed in situ during synthesis, leading to enhanced porosity and specific surface area in the resulting HCP. []

Q7: What unique properties do organoboron quinolate polymers derived from 4-trimethylsilylstyrene exhibit?

A7: Organoboron quinolate polymers, synthesized via a multi-step process using 4-trimethylsilylstyrene as a starting point, demonstrate tunable luminescence properties. By modifying the substituents on the quinolate moiety, the emission color of these polymers can be adjusted across a range of wavelengths. [, ]

Q8: What is the phase behavior of blends containing poly(4-trimethylsilylstyrene) and polyisoprene?

A8: Poly(4-trimethylsilylstyrene) and polyisoprene form miscible blends exhibiting a lower critical solution temperature (LCST) phase diagram. This means the blends transition from a single, homogeneous phase to two separate phases upon heating above the LCST. [, , ]

Q9: How does the microstructure of polyisoprene influence its miscibility with poly(4-trimethylsilylstyrene)?

A9: Further research is needed to fully elucidate the impact of polyisoprene microstructure on its miscibility with poly(4-trimethylsilylstyrene). []

Q10: How does ring topology affect the miscibility of poly(4-trimethylsilylstyrene) and polyisoprene blends?

A10: Blends of ring-shaped poly(4-trimethylsilylstyrene) and polyisoprene exhibit significantly reduced miscibility compared to their linear counterparts. This suggests a substantial topological influence on the phase behavior of these blends. []

Q11: How does poly(4-trimethylsilylstyrene) behave in thin films at the air interface?

A11: Poly(4-trimethylsilylstyrene) tends to segregate to the surface in thin films due to its lower surface energy compared to other components, like polyisoprene. This segregation behavior can be influenced by temperature, with higher temperatures leading to increased surface excess and decay length of poly(4-trimethylsilylstyrene). [, , ]

Q12: Can the surface energy of materials interacting with block copolymers containing 4-trimethylsilylstyrene be manipulated to control morphology?

A12: Yes, using photosensitive underlayers with switchable surface energy allows for spatially controlled orientation of block copolymer domains. By selectively altering the wetting characteristics of the underlayer, perpendicular or parallel orientations can be achieved in specific regions of the film. [, ]

Q13: What happens when a block copolymer containing 4-trimethylsilylstyrene is annealed against a neutral surface?

A13: When annealed against a neutral surface, block copolymers with at least one neutral block, like poly(4-trimethylsilylstyrene), tend to form surface topographical features such as "islands" and "holes" with specific step heights related to the periodicity of the block copolymer. []

Q14: How does the choice of topcoat influence the orientation of block copolymers containing 4-trimethylsilylstyrene in thin films?

A14: Careful selection of a neutral topcoat is crucial for achieving perpendicular orientation of lamellae-forming block copolymers containing 4-trimethylsilylstyrene. This neutral topcoat, combined with a neutral bottom interface, promotes perpendicular orientation regardless of the film thickness. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)